molecular formula C17H17N3O2S B2432062 N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941954-08-1

N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2432062
CAS No.: 941954-08-1
M. Wt: 327.4
InChI Key: BYAXGINHGNFGSS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thiazole ring in the compound is a five-membered ring containing nitrogen and sulfur atoms . Thiazoles are known to exhibit various biological activities, and the substituents on the thiazole ring can greatly affect these activities . The isoxazole ring is a five-membered ring containing nitrogen and oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Structure

Research into the synthesis and structure of related compounds offers foundational knowledge necessary for understanding the applications of N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide. Martins et al. (2002) described the one-pot synthesis of 3-methylisoxazole-5-carboxamides, which shares a part of the chemical structure with the compound , demonstrating the methods used for synthesizing complex molecules that could be utilized in further chemical and biological studies (Martins et al., 2002). Similarly, Smith et al. (1991) analyzed the structure of an isoxazole amino ester, contributing to the understanding of isoxazole ring characteristics, which are integral to the compound of interest (Smith et al., 1991).

Anticancer and Antimicrobial Applications

The modification and evaluation of similar thiazole and isoxazole compounds have shown promising anticancer and antimicrobial activities. Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating significant anticancer activities against various human cancer cell lines. This suggests potential therapeutic applications for compounds within the same chemical family, including this compound (Tiwari et al., 2017). Additionally, compounds with similar structures have been synthesized and showed moderate to good herbicidal activities, indicating the potential use of such compounds in agricultural applications (Hu et al., 2009).

Enzyme Inhibition and Biological Activity

Thiazole derivatives have been identified as TRPV1 antagonists, demonstrating the ability to block calcium influx in cell-based assays, which is crucial for understanding pain mechanisms and developing analgesics. This research underscores the broader biological activity of thiazole compounds, suggesting areas where this compound might find application (Xi et al., 2005).

Future Directions

The future research on this compound could involve studying its synthesis, chemical reactions, mechanism of action, and biological activities. It could also involve modifying its structure to enhance its properties or reduce potential toxicity .

Properties

IUPAC Name

5-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10(2)12-4-6-13(7-5-12)15-9-23-17(18-15)19-16(21)14-8-11(3)22-20-14/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAXGINHGNFGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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